molecular formula C12H15NO3 B3058129 Tert-butyl benzoylcarbamate CAS No. 88000-67-3

Tert-butyl benzoylcarbamate

Cat. No. B3058129
CAS RN: 88000-67-3
M. Wt: 221.25 g/mol
InChI Key: GWHAAIDHDCOFOC-UHFFFAOYSA-N
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Description

Tert-butyl benzoylcarbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Tert-butyl benzoylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular formula of Tert-butyl benzoylcarbamate is C12H17NO2 . The InChI code is InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) . The Canonical SMILES is CC(C)(C)OC(=O)NCC1=CC=CC=C1 .


Chemical Reactions Analysis

The gaseous decomposition product of Tert-butyl benzoylcarbamate is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl benzoylcarbamate is 207.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 207.125928785 g/mol .

Scientific Research Applications

Genotoxicity Assessment

Tert-butyl compounds, including Tert-butyl benzoylcarbamate, are part of broader chemical studies. For example, in the study of the genotoxic effects of methyl-tert-butyl ether (MTBE) and related compounds, it was discovered that these chemicals, commonly found in gasoline, induce DNA damage in human lymphocytes. This damage includes DNA strand breaks and oxidative base modifications, highlighting the genotoxic potential of such compounds (Chen et al., 2008).

Organic Synthesis and Chemical Transformations

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl benzoylcarbamate, have been utilized in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines and proving useful as building blocks in organic synthesis (Guinchard et al., 2005).

Chemical Sensory Materials

In a study focusing on benzothizole modified tert-butyl carbazole derivatives, it was found that these compounds, including ones with tert-butyl moieties, could gel certain solvents and emit strong blue light. This property makes them suitable as fluorescent sensory materials for detecting acid vapors, demonstrating the application of tert-butyl compounds in sensory technology (Sun et al., 2015).

Environmental Remediation

Tert-butyl compounds, similar to tert-butyl benzoylcarbamate, have been investigated for environmental remediation applications. For instance, the study of methyl tert-butyl ether (MTBE) degradation using UV/H2O2 processes showed the formation of various byproducts, including tert-butyl alcohol (TBA). This research is crucial in understanding how tert-butyl compounds behave in environmental processes and their potential for groundwater remediation (Stefan et al., 2000).

Photophysical Dynamics

A class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including derivatives with tert-butyl groups, has been studied for their unique photophysical properties. These compounds exhibit aggregation-induced emission enhancement, which is significant for understanding the dynamics of light-emitting materials in various states (Qian et al., 2007).

Future Directions

Carbamate derivatives have received much attention due to their application in drug design and discovery . The carbamate group is a key structural motif in many approved drugs and prodrugs, and there is an increasing use of carbamates in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHAAIDHDCOFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30527371
Record name tert-Butyl benzoylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl benzoylcarbamate

CAS RN

88000-67-3
Record name tert-Butyl benzoylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
HJ Jeon, W Lee, S Seo, S Chang - Organic Process Research & …, 2021 - ACS Publications
Herein, we describe the scalability and sustainability investigations toward the visible light-mediated amidation of aldehydes with N-chloro-N-sodio-carbamates. The practicality …
Number of citations: 6 pubs.acs.org
W Lee, HJ Jeon, H Jung, D Kim, S Seo, S Chang - Chem, 2021 - cell.com
Nitrogen-centered radicals have attracted increasing attention as a versatile reactive intermediate for diverse C–N bond constructions. Despite the significant advances achieved in this …
Number of citations: 23 www.cell.com
SR Pollack, A Dion - The Journal of Organic Chemistry, 2021 - ACS Publications
… To a 40 mL vial, with a stir bar, are added tert-butyl benzoylcarbamate 58 (1.0 g, 4.52 mmol), DABCO (0.051 g, 0.452 mmol), and DCM (12 mL, anhydrous). The reaction is cooled in an …
Number of citations: 1 pubs.acs.org
A Seoane Fernández - 2016 - minerva.usc.es
… To a solution of tert-butyl benzoylcarbamate 7a (4 g, 17.8 mmol), triphenylphosphine (5.60 g, 21.4mmol) and 4-pentyn-1-ol (10.0 g, 202 mmol) in THF (90 mL) at 0 C was added …
Number of citations: 0 minerva.usc.es
SN Khan, MK Zaman, R Li, Z Sun - The Journal of Organic …, 2020 - ACS Publications
A general and practical method for decarboxylative hydroxylation of carboxylic acids was developed through visible light-induced photocatalysis using molecular oxygen as the green …
Number of citations: 24 pubs.acs.org
G Dong, C Li, H Liu - Molecules, 2019 - mdpi.com
… To a mixture of [Cp*RhCl 2 ] 2 (3 mg, 0.0049 mmol, 5 mol%) and AgSbF 6 (5 mg, 0.015 mmol, 15 mol%) in acetonitrile (2 mL) was added tert-butyl benzoylcarbamate 1 (0.1 mmol), diazo …
Number of citations: 13 www.mdpi.com
D Matheau-Raven - 2022 - ora.ox.ac.uk
Chapter 1 introduces the chemistry of 1,3,4-oxadiazoles with a specific focus on currently available strategies, and methodologies for their synthesis. Five distinct synthetic approaches – …
Number of citations: 2 ora.ox.ac.uk
TM Faraggi - 2019 - search.proquest.com
Visible light photoredox catalysis has emerged in the past decade as a powerful method for the development of new synthetic transformations. Notable among these is the use of …
Number of citations: 2 search.proquest.com
N Kanbayashi - Organometallics, 2004 - ir.library.osaka-u.ac.jp
Background In the early days of synthetic organic chemistry, many researchers were interested in the development of new synthetic methods for simple organic molecules, and then …
Number of citations: 2 ir.library.osaka-u.ac.jp
MK Zaman, SN Khan, Y Cai - Synlett, 2023 - thieme-connect.com
A decarboxylative oxidation of carboxylic acids was developed through visible-light-induced photocatalysis with molecular oxygen as a green oxidant and copper as a co-catalyst. This …
Number of citations: 0 www.thieme-connect.com

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